3-Hexenoic acid, methyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

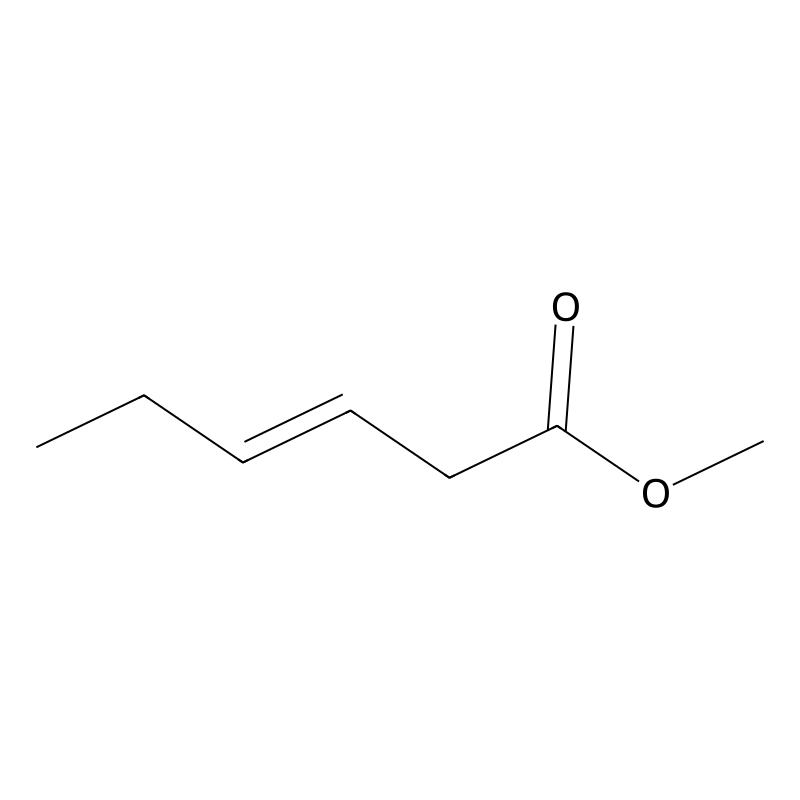

3-Hexenoic acid, methyl ester, also known as methyl 3-hexenoate or methyl hex-3-enoate, is an organic compound with the molecular formula and a molecular weight of approximately 128.17 g/mol. This compound features a seven-carbon chain with a double bond between the third and fourth carbons, characterized by a carboxyl group at one end and a methyl group at the other . It belongs to the class of fatty acid methyl esters, which are formed by the esterification of fatty acids with methanol.

Molecular Structure Analysis

The structure can be represented as follows:

This structure indicates that 3-Hexenoic acid, methyl ester is an unsaturated fatty acid derivative, which influences its chemical reactivity and biological properties.

Flavor and Fragrance Research

-Hexenoic acid, methyl ester, exists in two stereoisomeric forms, (E)-3-hexenoic acid methyl ester and (Z)-3-hexenoic acid methyl ester. Both isomers play a role in flavor and fragrance research.

- (E)-3-Hexenoic acid methyl ester has a green, fruity odor and is found in various fruits, including pineapple, grapes, and bananas [].

- (Z)-3-Hexenoic acid methyl ester is known for its strong hyacinth-like aroma and is used in creating green floral fragrances [].

Researchers utilize these esters to understand the perception of different flavors and fragrances. They may also employ them in the development of new flavor and fragrance formulations.

Potential Antimicrobial Properties

Some studies have investigated the potential antimicrobial properties of 3-hexenoic acid, methyl ester. For instance, a study published in the Journal of Agricultural and Food Chemistry explored the use of (E)-3-hexenoic acid methyl ester against foodborne pathogens []. The findings suggest that this isomer may have some inhibitory effect on certain bacterial strains, but further research is needed to confirm its efficacy and potential applications.

- Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3-hexenoic acid and methanol.

- Oxidation: The compound can be oxidized thermally or catalytically to yield various products including aldehydes, ketones, and shorter-chain acids.

- Hydrogenation: The double bond can be hydrogenated to form saturated esters such as methyl hexanoate.

These reactions are significant for its applications in organic synthesis and industrial processes.

The biological activity of 3-Hexenoic acid, methyl ester has been explored in various studies. It has been noted for its potential role in plant-insect interactions due to its volatile nature, which may attract or repel certain insects. Additionally, its derivatives have been investigated for their antimicrobial properties and potential use in drug delivery systems due to their biocompatibility.

The synthesis of 3-Hexenoic acid, methyl ester can be accomplished through several methods:

- Esterification: The most straightforward method involves the reaction of 3-hexenoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid). This reaction typically requires reflux conditions to drive the equilibrium towards ester formation.

- Multi-step Synthesis: A more complex route involves converting hex-3-en-1-ol into hex-3-en-1-al, followed by reduction to hex-3-en-1-ol. This intermediate is then reacted with acetic anhydride to form hex-3-en-1-yl acetate, which is subsequently hydrolyzed and esterified with methanol to yield 3-Hexenoic acid, methyl ester.

3-Hexenoic acid, methyl ester has various applications across different fields:

- Flavor and Fragrance Industry: Due to its pleasant odor profile, it is used as a flavoring agent and fragrance component.

- Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds.

- Biological Research: Its derivatives are studied for potential applications in pharmaceuticals and agrochemicals .

Studies on the interactions of 3-Hexenoic acid, methyl ester primarily focus on its olfactory properties and biological effects. Its interactions with olfactory receptors contribute to its use in flavors and fragrances. Additionally, research into its metabolic pathways suggests potential implications for drug design and delivery systems .

Several compounds share structural similarities with 3-Hexenoic acid, methyl ester. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl hexanoate | Saturated ester without a double bond | |

| Ethyl 3-hexenoate | Similar structure but with ethyl instead of methyl | |

| Butyl 3-hexenoate (Z) | Contains a longer butyl chain; used in flavors |

Uniqueness

3-Hexenoic acid, methyl ester is unique due to its unsaturated nature and specific stereochemistry (Z configuration). This configuration influences its reactivity and sensory properties compared to similar compounds. Its volatility also makes it particularly effective in attracting certain insects or serving as a flavoring agent .

Density and Refractive Index Measurements

Density measurements reveal consistent values across multiple sources, with reported densities ranging from 0.907 to 0.9132 g/cm³ at 25°C [3] [4] [5]. The E-isomer exhibits a slightly lower density (0.907 g/cm³) compared to the mixture of isomers (0.913 g/cm³) [3] [4]. These values are characteristic of unsaturated fatty acid methyl esters and reflect the influence of the double bond on molecular packing efficiency.

Refractive index measurements consistently report values between 1.424 and 1.426 at 23°C [3] [4] [5]. The refractive index of 1.4260 is most frequently cited across multiple sources [4] [5], indicating good reproducibility of this optical property. This value is typical for medium-chain unsaturated methyl esters and serves as a reliable identification parameter.

| Property | Value | Temperature (°C) | Source |

|---|---|---|---|

| Density (g/cm³) | 0.9132 | 25 | Chemical Database [4] |

| Density (g/cm³) | 0.913 | 25 | Synthesis Reference [3] |

| Density (g/cm³) | 0.907 | 25 | E-isomer [6] |

| Refractive Index | 1.4260 | 23 | Multiple Sources [4] [5] |

| Refractive Index | 1.4240 | 23 | Alternative Measurement [4] |

| Refractive Index | 1.426 | - | Synthesis Data [3] |

Phase Behavior: Melting/Boiling Point Profiles

Melting point determination indicates a low-temperature liquid state, with the melting point reported as -68°C [4]. This low melting point is characteristic of unsaturated fatty acid methyl esters, where the cis or trans double bond disrupts crystalline packing compared to saturated analogs. The thermodynamic calculation using the Joback method estimates the normal melting point at 235.73 K (-37.4°C) [7] [8], showing reasonable agreement with experimental observations.

Boiling point measurements show good consistency, with most sources reporting 169°C at atmospheric pressure [4] [5]. One source reports a slightly lower value of 145.8°C [9], which may represent a different measurement protocol or pressure condition. Under reduced pressure conditions, the E-isomer shows a boiling point of 75-78°C at 40 Torr [6]. The Joback calculated normal boiling point of 440.01 K (166.9°C) [7] [8] aligns well with experimental atmospheric pressure measurements.

| Phase Transition | Temperature | Pressure | Method/Source |

|---|---|---|---|

| Melting Point | -68°C | Atmospheric | Experimental [4] |

| Melting Point | -37.4°C | Atmospheric | Joback Calculation [7] |

| Boiling Point | 169°C | Atmospheric | Multiple Sources [4] [5] |

| Boiling Point | 145.8°C | Atmospheric | Alternative Measurement [9] |

| Boiling Point | 75-78°C | 40 Torr | Reduced Pressure [6] |

| Boiling Point | 166.9°C | Atmospheric | Joback Calculation [7] |

Spectroscopic Fingerprinting

Infrared (IR) Spectral Interpretation

Infrared spectroscopy provides characteristic absorption bands that enable structural confirmation and quantitative analysis of 3-hexenoic acid, methyl ester. The carbonyl stretching vibration (C=O) appears as a strong absorption band in the region 1735-1750 cm⁻¹ [10] [11], typical for aliphatic ester functional groups. This frequency is slightly higher than carboxylic acids due to the reduced resonance stabilization in esters.

Carbon-hydrogen stretching vibrations manifest in the 2850-3000 cm⁻¹ region [10] [11], with specific bands corresponding to aliphatic C-H bonds in the methyl and methylene groups. The alkene C-H stretching appears in the higher frequency range around 3000-3100 cm⁻¹, distinguishing it from saturated C-H bonds.

Carbon-oxygen stretching of the ester linkage produces characteristic bands in the 1000-1300 cm⁻¹ region [10] [11]. The C-O-C asymmetric stretch typically appears around 1200-1300 cm⁻¹, while the C-O stretch of the alcohol portion occurs around 1000-1100 cm⁻¹. Trans double bond characteristics may be observed around 965 cm⁻¹ for the out-of-plane C-H bending vibration, confirming the E-configuration when present [11].

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C=O stretch | 1735-1750 | Strong | Ester carbonyl |

| C-H stretch | 2850-3000 | Medium-Strong | Aliphatic C-H |

| =C-H stretch | 3000-3100 | Medium | Alkene C-H |

| C-O stretch | 1200-1300 | Strong | Ester C-O-C |

| C-O stretch | 1000-1100 | Medium | Alcohol C-O |

| Trans C-H bend | ~965 | Medium | E-configuration |

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR spectroscopy reveals characteristic chemical shifts corresponding to different proton environments in the molecule. The methyl ester protons (OCH₃) appear as a singlet around δ 3.7 ppm [12] [13]. The vinyl protons of the double bond system show characteristic multipiples in the δ 5.3-5.8 ppm region, with coupling constants of approximately 15-16 Hz indicating trans (E) stereochemistry [14].

Aliphatic methylene protons adjacent to the carbonyl (α-position) appear around δ 2.3-2.6 ppm, while those adjacent to the double bond show chemical shifts around δ 2.0-2.3 ppm [12] [13]. The terminal methyl group of the fatty acid chain resonates as a triplet around δ 1.0 ppm due to coupling with adjacent methylene protons.

¹³C NMR spectroscopy provides detailed carbon environment information. The carbonyl carbon appears around δ 173-174 ppm, characteristic of ester carbonyls [12]. The vinyl carbons of the double bond system show signals around δ 125-135 ppm. The methyl ester carbon (OCH₃) appears around δ 51-52 ppm, while aliphatic carbons show typical alkyl chemical shifts between δ 14-34 ppm [12].

| NMR Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 3.7 | Singlet | OCH₃ |

| ¹H | 5.3-5.8 | Multiplet | Vinyl H |

| ¹H | 2.3-2.6 | Multiplet | α-CH₂ |

| ¹H | 2.0-2.3 | Multiplet | Allyl CH₂ |

| ¹H | 1.0 | Triplet | Terminal CH₃ |

| ¹³C | 173-174 | - | C=O |

| ¹³C | 125-135 | - | Vinyl C |

| ¹³C | 51-52 | - | OCH₃ |

| ¹³C | 14-34 | - | Aliphatic C |

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry of 3-hexenoic acid, methyl ester shows the molecular ion peak [M]⁺ at m/z 128 [15] [16] [17], consistent with the molecular weight. However, this peak is often of low intensity due to the facile fragmentation of ester compounds under electron impact conditions.

McLafferty rearrangement represents the dominant fragmentation pathway, producing the base peak at m/z 74 [16] [18]. This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the C₂-C₃ bond, yielding a protonated butenoic acid fragment (C₄H₆O₂⁺) [18]. This mechanism is characteristic of fatty acid methyl esters and provides structural confirmation.

Acylium ion formation produces a significant peak at m/z 59 [16], corresponding to the loss of methoxy radical (OCH₃) from the molecular ion. This fragment represents the [CH₃CH₂CH=CHCO]⁺ ion and is stabilized by resonance structures involving the carbonyl group [18].

Additional fragmentation produces characteristic alkyl fragments at m/z 41, 55, and 68 [16]. The m/z 41 peak corresponds to [C₃H₅]⁺ (allyl cation), m/z 55 to [C₄H₇]⁺ (butenyl cation), and m/z 68 to loss of methanol ([M-32]⁺) or formation of [C₄H₈O]⁺ [16] [18]. These fragmentation patterns are consistent with the unsaturated nature of the compound and typical ester fragmentation mechanisms.

| m/z | Relative Intensity | Fragment Ion | Fragmentation Mechanism |

|---|---|---|---|

| 128 | Low | [M]⁺ | Molecular ion |

| 74 | Base peak (100%) | [C₄H₆O₂]⁺ | McLafferty rearrangement |

| 59 | High | [C₄H₇O]⁺ | Loss of OCH₃ |

| 68 | Medium | [C₄H₈O]⁺ | Various pathways |

| 55 | Medium | [C₄H₇]⁺ | Alkyl fragmentation |

| 41 | Medium | [C₃H₅]⁺ | Allyl cation |

| 29 | Low | [CHO]⁺ | Formyl cation |

Thermodynamic Stability Studies

Thermal Decomposition Kinetics

Thermal decomposition of 3-hexenoic acid, methyl ester follows established pathways for fatty acid methyl esters, with initial decomposition occurring around 300-400°C under inert conditions [19] [20] [21]. The primary decomposition mechanism involves McLafferty rearrangement and β-carbon bond cleavage, similar to other methyl esters in this family [19] [22].

Primary decomposition products include methanol (CH₃OH) and the corresponding ketene (CH₂=C=O) [19]. The thermal cracking of the β-C-C bond generates radicals and leads to the formation of alkene fragments and carbon monoxide [19]. At temperatures above 400°C, secondary decomposition produces carbon dioxide, various hydrocarbons, and additional small molecule fragments [19] [20].

Thermogravimetric analysis (TGA) studies on similar fatty acid methyl esters show characteristic mass loss patterns [23] [24] [25]. Initial mass loss typically begins around 100-150°C due to volatilization, followed by significant thermal decomposition in the 300-500°C range [25] [26]. The decomposition kinetics follow first-order behavior at higher temperatures, with activation energies typically ranging from 150-250 kJ/mol for similar esters [27] [24].

| Temperature Range (°C) | Process | Products | Kinetic Behavior |

|---|---|---|---|

| 100-200 | Volatilization | Vapor phase compound | Physical process |

| 300-400 | Initial decomposition | CH₃OH, ketenes | McLafferty mechanism |

| 400-500 | Primary pyrolysis | CO, alkenes, radicals | β-bond cleavage |

| 500-600 | Secondary decomposition | CO₂, hydrocarbons | Complex radical chemistry |

Oxidative Stability Under Ambient Conditions

Autoxidation mechanisms in 3-hexenoic acid, methyl ester are dominated by the presence of the allylic hydrogen atoms adjacent to the double bond [27] [28]. The initiation step involves hydrogen abstraction from the allylic position, forming carbon-centered radicals that readily react with atmospheric oxygen to form peroxyl radicals [27] [29].

Temperature-dependent kinetics studies show that below 80°C, bimolecular pathways dominate the oxidation process, while monomolecular processes become prevalent at higher temperatures [27]. The propagation phase involves the formation of hydroperoxides, which subsequently decompose to form aldehydes, alcohols, and other oxygenated products [27] [28].

Induction periods for oxidation typically range from hours to days under ambient conditions, depending on temperature, oxygen concentration, and the presence of metal catalysts [30] [31]. The oxidative stability can be significantly enhanced by the addition of antioxidants such as butylated hydroxytoluene (BHT) or tocopherols [30] [31] [28].

Oxidation products include hydroperoxides as primary products, which decompose to form aldehydes, ketones, alcohols, and carboxylic acids [32] [30]. The presence of the double bond makes this compound more susceptible to oxidation compared to saturated methyl esters, with oxidation rates increasing exponentially with temperature [27] [28].

| Oxidation Stage | Primary Products | Secondary Products | Rate-Determining Factors |

|---|---|---|---|

| Initiation | Alkyl radicals | Peroxyl radicals | H-abstraction at allylic position |

| Propagation | Hydroperoxides | Aldehydes, alcohols | Temperature, O₂ concentration |

| Termination | Dimeric products | Various oxidation products | Radical-radical reactions |

| Decomposition | Volatile carbonyls | Acids, esters | Hydroperoxide stability |

Critical temperatures for oxidative stability typically occur around 80°C, where the mechanism shifts from bimolecular to monomolecular pathways [27]. Rancimat induction times for similar unsaturated methyl esters range from 1-10 hours depending on the degree of unsaturation and antioxidant content [30] [33]. The protection factor achieved by antioxidant addition can increase induction times by 20-50% at typical concentrations of 0.01-0.1% [30].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

3-Hexenoic acid, methyl ester: ACTIVE